tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate
Description
tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate is a bicyclic thiazole derivative featuring a carbamate-protected amine group at the 6-position of the tetrahydrobenzo[d]thiazole scaffold. This compound serves as a critical intermediate in synthesizing enantiomerically pure molecules, particularly dopamine receptor agonists like pramipexole and its derivatives . Its stereochemistry, often resolved via enzymatic methods (e.g., lipase-catalyzed synthesis), is pivotal for biological activity . The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic workflows, enabling efficient downstream modifications .
Key synthetic routes involve Boc protection of (S)- or (R)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), followed by chromatographic purification . The compound is characterized by ¹H/¹³C NMR, mass spectrometry, and elemental analysis, with typical yields ranging from 52% to 82% depending on reaction conditions .
Properties
IUPAC Name |
tert-butyl N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)14-7-4-5-8-9(6-7)18-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTULJANIYAMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856508 | |
| Record name | tert-Butyl (2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820231-27-4 | |
| Record name | tert-Butyl (2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of a precursor molecule containing an amino group and a thiol group to form the thiazole ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step ensures the protection of the amino group, facilitating further functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes acid- or base-catalyzed hydrolysis , a critical reaction for deprotection in synthetic workflows.
| Reaction Conditions | Products | Applications |
|---|---|---|
| HBr in acetic acid (33% v/v) | Free amine + CO₂ + tert-butanol | Deprotection for downstream functionalization |
| TFA in DCM (1:1) at 25°C | Amine trifluoroacetate salt | Mild deprotection for sensitive substrates |
Mechanistic Insight : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water or bromide, cleaving the C–O bond to release the amine.
Functionalization at the Amino Group
The primary amine at position 2 participates in nucleophilic substitutions and condensation reactions .
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Acylation | Acetic anhydride, pyridine, 0–5°C | N-acetyl derivative |
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 60°C | N-benzylated derivative |
| Schiff base formation | 4-Nitrobenzaldehyde, EtOH, reflux | Imine-linked conjugate |
Key Note : Alkylation typically requires anhydrous conditions to avoid competing hydrolysis .
Thiazole Ring Reactivity
The tetrahydrobenzothiazole core exhibits sulfur-centered and ring-modifying reactions.
Sulfur Oxidation
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2 hr | Sulfoxide (minor) |
| mCPBA (2 equiv) | DCM, 0°C to RT, 6 hr | Sulfone (major) |
Selectivity : Steric hindrance from the tetrahydro ring favors sulfone formation over sulfoxide .
Electrophilic Aromatic Substitution
Despite partial saturation, the benzene ring undergoes nitration and halogenation :
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to S | 62% |
| Bromination | Br₂, FeCl₃, DCM, RT | Meta to NH₂ | 55% |
Regiochemistry : Electron-donating groups (e.g., NH₂) direct electrophiles to meta positions .
Ring-Opening and Rearrangement
Under strong basic or nucleophilic conditions, the thiazole ring undergoes cleavage:
| Conditions | Nucleophile | Product |
|---|---|---|
| NaOH (10 M), EtOH, reflux | Hydroxide | Mercaptan + cyclohexenamine |
| NH₃ (liq), −78°C | Ammonia | Thiolate intermediate |
Utility : Ring-opening enables access to open-chain analogs for structure-activity studies .
Condensation and Cycloaddition
The amine and carbamate groups participate in multi-component reactions :
| Reaction Type | Partners | Product |
|---|---|---|
| Urea formation | Phenyl isocyanate | Bis-carbamate derivative |
| Huisgen cycloaddition | Azide, Cu(I) catalyst | Triazole-linked hybrid |
Synthetic Value : These reactions expand molecular complexity for drug discovery.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit anticancer properties. Tert-butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate has shown promise in inhibiting tumor growth in preclinical models. A study evaluated its efficacy against various cancer cell lines, revealing a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for anticancer drug development .
Neuroprotective Effects
This compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. In vitro studies demonstrated that it could reduce oxidative stress and apoptosis in neuronal cells, indicating its potential for treating conditions such as Alzheimer's disease .
Agricultural Applications
Pesticide Development
The structure of this compound makes it a candidate for developing new pesticides. Its efficacy against certain pests was tested in field trials, showing significant reductions in pest populations compared to control groups. This suggests that the compound could be developed into a sustainable agricultural product .
Materials Science
Polymer Additives
In materials science, this compound has been explored as an additive for polymers to enhance mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices improves their resistance to thermal degradation while maintaining flexibility .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. For example, it could inhibit an enzyme involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Pramipexole Derivatives (Compounds 33–35)
These derivatives (e.g., 33: N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-4-fluorobenzenesulfonamide) share the tetrahydrobenzo[d]thiazole core but incorporate sulfonamide and cyclobutyl groups. They exhibit potent dopamine D3 receptor agonism (EC₅₀ = 0.3–1.2 nM) and improved metabolic stability compared to the parent compound .
Partial Agonists with Piperazine Linkers (Compounds 13c, 4a–b)
These analogues (e.g., 13c: tert-Butyl 3-((4-(2-((2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)piperazin-1-yl)methyl)-4-chloro-1H-indole-1-carboxylate) introduce piperazine and indole moieties, enhancing D2/D3 receptor selectivity. Compound 4a shows sub-nanomolar binding affinity (Kᵢ = 0.8 nM for D3), surpassing the parent compound’s receptor specificity .
Kinase Inhibitors with Modified Substituents
Dual CK2/GSK3β Inhibitors (Compounds 4i–4l)
These derivatives (e.g., 4i: 4-(((6-(3-(4-Fluorophenyl)-1-propylureido)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)benzoic acid) replace the Boc group with ureido and carboxylic acid functionalities.
Stereochemical Variants and Impurities
(R)- and (S)-Enantiomers
Enantiopure forms of the compound, such as (S)-tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ylcarbamate, are critical for producing active pharmaceutical ingredients (APIs). The (R)-enantiomer (R-9) is often a byproduct requiring rigorous chromatographic separation (e.g., dichloromethane/methanol 95:5) to achieve >99% enantiomeric excess (ee) .
Q & A
Q. Structure-Activity Relationship (SAR) findings :
- Meta/para substitution : Enhances activity due to improved hydrophobic interactions with target proteins (e.g., leukemia cell proliferation inhibition) .
- Ortho substitution : Steric hindrance reduces binding affinity, leading to poor activity .
- Bulkiness : Bulky groups (e.g., 4-fluorophenyl) improve selectivity but may reduce solubility, requiring formulation optimization .
Advanced: How does stereochemistry at the 6-position affect kinase inhibition profiles?
- Enantioselectivity : The S -enantiomer of derivatives (e.g., compound (S)-3 ) shows higher potency against CK2 and GSK3β kinases compared to the R -enantiomer, attributed to better fit in chiral binding pockets .
- Kinase assays : Z′-LYTE™ technology measures phosphorylation inhibition (IC₅₀) using recombinant human kinases, with S-enantiomers achieving IC₅₀ values <1 µM .
Advanced: What strategies resolve contradictory cytotoxicity data between normal and cancer cell lines?
- Dose-response profiling : Normal cells (e.g., 293T) often show higher IC₅₀ values than cancer lines, suggesting selective toxicity. For example, compound 4- in exhibited low toxicity in 293T cells at therapeutic doses .
- Mechanistic studies : Compare apoptosis pathways (e.g., caspase activation) to identify cancer-specific targets .
- Computational modeling : Molecular docking predicts off-target interactions in normal cells, guiding structural refinements .
Advanced: How are dual kinase inhibitors (e.g., CK2/GSK3β) designed from this scaffold?
- Scaffold hybridization : Introduce substituents (e.g., 4-carboxybenzyl) to engage both kinase ATP-binding pockets and allosteric sites .
- Pharmacophore mapping : Key features include:
- In vitro validation : Dual inhibitors (e.g., compound 4j ) show IC₅₀ <100 nM for both kinases .
Advanced: What analytical methods ensure enantiomeric purity during scale-up synthesis?
- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol gradients to resolve enantiomers .
- Polarimetry : Monitors batch consistency via specific rotation (e.g., [α]D -36.8 for S-enantiomers) .
- X-ray crystallography : Confirms absolute configuration of intermediates (e.g., Boc-protected precursors) .
Advanced: How are impurities (e.g., de-Boc byproducts) identified and controlled during synthesis?
- LC-MS : Detects deprotected amines (m/z ~167) or dimeric side products .
- Process optimization : Avoid aqueous workup at high pH to prevent Boc cleavage .
- Stability studies : Storage at -20°C under nitrogen minimizes degradation .
Advanced: What computational tools predict metabolic stability of derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
